6,6'-Methylenebis(4-tert-butyl-o-cresol)

Description

Overview of Phenolic Antioxidants and Stabilizers in Polymer Science

Phenolic antioxidants function as primary antioxidants by interrupting the free-radical chain reactions that lead to oxidative degradation. vurup.sk They donate a hydrogen atom from their hydroxyl group to reactive radicals, forming a stable phenoxy radical that is less likely to propagate further degradation. vurup.sknih.gov This process is particularly effective in protecting polymers during high-temperature processing and long-term service life. pqri.orgmdpi.com

Stabilizers are essential for a wide range of plastics and rubbers, allowing for faster production with fewer defects and extending the useful lifespan of the final products. wikipedia.org They can be categorized based on their function, such as heat stabilizers, light stabilizers, and antioxidants. chembroad.comphoenixplastics.com Phenolic antioxidants are a key class of thermal stabilizers, crucial for maintaining the structural integrity and performance of polymers under elevated temperatures. vinatiorganics.com

Chemical Structure and Classification of Bis(tert-butyl-o-cresol) Derivatives

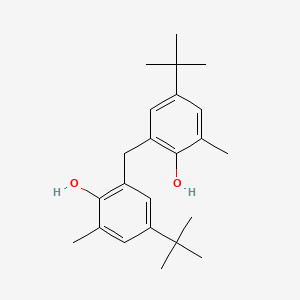

6,6'-Methylenebis(4-tert-butyl-o-cresol) belongs to a class of compounds known as bisphenols, which are characterized by two phenol (B47542) groups linked by a bridging structure. In this specific molecule, the two phenolic rings are derived from o-cresol (B1677501) (2-methylphenol) and are joined by a methylene (B1212753) (-CH2-) bridge at the 6 and 6' positions. nih.gov Each phenolic ring also contains a tert-butyl group at the 4-position.

The general classification of phenolic compounds is based on the number and arrangement of phenol units. acs.org Bis(tert-butyl-o-cresol) derivatives are a subset of sterically hindered phenols. The bulky tert-butyl groups adjacent to the hydroxyl group sterically hinder the phenoxy radical, enhancing its stability and, consequently, its antioxidant efficiency. vurup.sk

Below is a table detailing the key structural features of 6,6'-Methylenebis(4-tert-butyl-o-cresol) and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| 6,6'-Methylenebis(4-tert-butyl-o-cresol) | 3634-86-4 | C23H32O2 | Two 4-tert-butyl-o-cresol units linked by a methylene bridge at the 6,6' positions. |

| 2,2'-Methylenebis(6-tert-butyl-p-cresol) | 119-47-1 | C23H32O2 | Two 6-tert-butyl-p-cresol units linked by a methylene bridge at the 2,2' positions. |

| Butylated Hydroxytoluene (BHT) | 128-37-0 | C15H24O | A single phenolic ring with two tert-butyl groups and one methyl group. |

Historical Context and Evolution of Methylenebisphenols in Industrial Applications

The development of synthetic antioxidants is closely tied to the rise of the polymer industry in the 20th century. As new polymers were synthesized and found widespread application, the need to protect them from degradation became paramount. Early research focused on compounds that could inhibit oxidation, leading to the discovery and commercialization of various classes of stabilizers.

Methylenebisphenols, including derivatives of cresol (B1669610), emerged as highly effective antioxidants. Their synthesis involves the condensation of phenols or cresols with formaldehyde (B43269), a process that has been refined over time to produce high-purity products for demanding applications. The use of bisphenols in industrial manufacturing dates back to the early 20th century, with initial applications in the production of synthetic resins. researchgate.net

The evolution of these antioxidants has been driven by the need for improved performance characteristics, such as higher thermal stability, lower volatility, and better compatibility with a growing range of polymer systems. Over the decades, a wide variety of methylenebisphenol structures have been developed and commercialized to meet the specific requirements of different polymers and applications, from rubber and plastics to adhesives and lubricants. oecd.org

Research Significance and Academic Scope for 6,6'-Methylenebis(4-tert-butyl-o-cresol) Studies

The academic and research interest in 6,6'-Methylenebis(4-tert-butyl-o-cresol) and related compounds stems from their fundamental role in polymer stabilization and the ongoing quest for more effective and sustainable antioxidant solutions. mdpi.com Research in this area encompasses several key themes:

Mechanism of Action: Detailed studies focus on the kinetics and mechanisms of radical scavenging by sterically hindered phenols. Understanding the structure-activity relationships allows for the design of new antioxidants with enhanced performance.

Synergistic Effects: Researchers often investigate the combination of phenolic antioxidants with other types of stabilizers, such as phosphites and hindered amine light stabilizers (HALS), to achieve synergistic protective effects. adeka.co.jp

Polymer Compatibility and Migration: A significant area of research is the study of the solubility and diffusion of antioxidants within polymer matrices. Minimizing migration is crucial, particularly for applications in food packaging and medical devices.

Synthesis and Characterization: The development of novel and efficient synthetic routes to high-purity methylenebisphenols continues to be an active area of research. Advanced analytical techniques are employed to characterize these compounds and their degradation products.

The ongoing development of new polymers and the increasing performance demands placed on materials ensure that the study of compounds like 6,6'-Methylenebis(4-tert-butyl-o-cresol) will remain a vital area of advanced materials research.

Structure

3D Structure

Properties

CAS No. |

3634-86-4 |

|---|---|

Molecular Formula |

C23H32O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

4-tert-butyl-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methyl]-6-methylphenol |

InChI |

InChI=1S/C23H32O2/c1-14-9-18(22(3,4)5)12-16(20(14)24)11-17-13-19(23(6,7)8)10-15(2)21(17)25/h9-10,12-13,24-25H,11H2,1-8H3 |

InChI Key |

MUOCKFNUAUVTHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6,6 Methylenebis 4 Tert Butyl O Cresol

Conventional Synthetic Routes and Mechanistic Aspects

Conventional methods for synthesizing symmetrical methylenebisphenols, including 6,6'-Methylenebis(4-tert-butyl-o-cresol), have been well-established for decades. These routes typically involve the condensation of a phenolic precursor with an aldehyde, most commonly formaldehyde (B43269).

The fundamental reaction for producing 6,6'-Methylenebis(4-tert-butyl-o-cresol) is the electrophilic aromatic substitution between two molecules of a cresol (B1669610) precursor, specifically 2-tert-butyl-4-methylphenol, and one molecule of formaldehyde. The reaction proceeds in two main stages.

First, under catalytic conditions (either acidic or basic), formaldehyde reacts with the cresol to form a hydroxymethylphenol intermediate (a methylol derivative). In an acid-catalyzed mechanism, the formaldehyde is protonated to form a highly electrophilic carbocation, which then attacks the electron-rich aromatic ring of the cresol. The hydroxyl and alkyl groups on the cresol ring direct the substitution to the ortho and para positions. For 2-tert-butyl-4-methylphenol, the bulky tert-butyl group at position 2 sterically hinders attack at the adjacent positions, favoring substitution at the ortho position relative to the hydroxyl group (position 6).

In the second stage, this reactive hydroxymethyl intermediate rapidly reacts with a second molecule of the cresol precursor. The hydroxymethyl group is protonated and eliminated as water, generating a benzylic carbocation. This carbocation then undergoes another electrophilic aromatic substitution with a second cresol molecule, forming the stable methylene (B1212753) bridge that links the two phenolic rings.

Under basic conditions, the mechanism involves the formation of a quinonemethide intermediate. researchgate.netnih.gov The phenol (B47542) is deprotonated to a phenoxide ion, which then reacts with formaldehyde. Subsequent elimination of a hydroxide (B78521) ion from the hydroxymethyl intermediate forms the quinonemethide, which is then attacked by a second phenoxide ion to form the methylene bridge. researchgate.netnih.gov

The efficiency and yield of the condensation reaction are highly dependent on the catalytic system and the reaction environment. Both acid and base catalysts are commonly employed in industrial synthesis.

Acid Catalysts: Strong mineral acids, such as sulfuric acid (H₂SO₄), are frequently used. google.com Patent literature describes processes where 2,4-dialkylphenols are condensed with formaldehyde in the presence of sulfuric acid at temperatures ranging from 75° to 90°C. google.com Another approach uses methylal (dimethoxymethane) as a source of formaldehyde, which, in the presence of concentrated sulfuric acid or a solid acid catalyst like a cation-exchange resin, can produce the desired product in very high yields (98-99%). google.com The use of solid acid catalysts like cation-exchange resins simplifies catalyst removal and reduces corrosive wastewater. google.com

Base Catalysts: Alkaline catalysts are also effective, particularly in the production of resol-type resins where hydroxymethyl groups are desired. nih.gov The choice of catalyst can influence the reaction rate and the formation of byproducts.

Reaction Optimization: Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key variables include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts. Typical ranges are between 70°C and 140°C. google.commdpi.com

Reactant Ratio: The molar ratio of cresol to formaldehyde is a critical parameter. An excess of the cresol precursor is often used to ensure complete reaction of the formaldehyde and to suppress the formation of polymeric byproducts. mdpi.com

Catalyst Concentration: The amount of catalyst affects the reaction kinetics. Optimization is required to achieve a desirable reaction rate without promoting side reactions. mdpi.com

The table below summarizes examples of catalytic systems used in the synthesis of similar methylenebisphenols, highlighting the conditions and reported yields.

Advanced and Green Chemistry Approaches in 6,6'-Methylenebis(4-tert-butyl-o-cresol) Synthesis

In response to growing environmental concerns, significant research has focused on developing more sustainable synthetic routes for bisphenols. These advanced methods prioritize waste reduction, energy efficiency, and the use of renewable resources.

A key principle of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. jocpr.com The condensation of two cresol molecules with one formaldehyde molecule is inherently atom-economical, as the only byproduct is a single molecule of water.

However, conventional methods often generate significant waste through the use of organic solvents, surfactants in emulsion processes, and corrosive catalysts that require neutralization and disposal. google.com This has driven the development of solvent-free or "neat" reaction conditions. cem.comjocpr.com Microwave-assisted solvent-free synthesis, for example, can dramatically reduce reaction times and energy consumption while eliminating the need for volatile organic solvents. cem.comorganic-chemistry.org Grinding techniques, where reactants are physically milled together with a catalyst, represent another solvent-free approach that offers simplicity and high efficiency. jocpr.com An efficient solvent-free procedure for synthesizing pillar scispace.comarenes involves the solid-state condensation of 1,4-dialkoxybenzene and paraformaldehyde by grinding in the presence of a catalytic amount of sulfuric acid. rsc.org

While conventional condensation with formaldehyde typically produces symmetrical bisphenols, there is growing interest in unsymmetrical derivatives where the two aromatic rings possess different substituents. scispace.com These compounds offer tailored properties for specialized applications. Achieving this requires precise control over the reaction's regioselectivity.

The most significant advance in green bisphenol synthesis is the move away from petroleum-based feedstocks toward renewable, bio-based alternatives. researchgate.net Lignin (B12514952), a complex polymer found in wood and agricultural waste, is a particularly promising source of aromatic platform chemicals. the-innovation.orgthe-innovation.orgresearchgate.netmdpi.com

Lignin can be depolymerized through various catalytic processes to yield a range of phenolic compounds, such as guaiacol (B22219), syringol, and other substituted phenols. researchgate.netacs.org These bio-derived phenols can replace traditional cresols in the synthesis of bisphenols. For instance, vanillyl alcohol (derived from lignin) can be reacted with guaiacol in a Friedel-Crafts alkylation to produce a methoxylated bisphenol, offering a sustainable alternative to Bisphenol A (BPA). diva-portal.org

This "condensation-driven" strategy allows for the high-yield production of benign bisphenols directly from native lignin. the-innovation.orgthe-innovation.org This not only provides a renewable carbon source but also offers the potential to create novel bisphenols with unique properties derived from the inherent structure of the lignin precursors. acs.org Furfural, which can be obtained from agricultural waste, is another bio-based precursor that can be used in condensation reactions with cresol and formaldehyde to create more environmentally friendly resins. nih.govnih.govresearchgate.net

The table below lists some potential bio-based precursors and their sources.

Derivatization and Functionalization Strategies for Enhanced Performance

Derivatization and functionalization of 6,6'-Methylenebis(4-tert-butyl-o-cresol), a compound also known by its synonym 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), are key strategies to enhance its performance as an antioxidant, particularly its solubility and compatibility within various polymer matrices. oecd.org These modifications aim to tailor the molecule's physical properties without compromising its inherent stabilizing capabilities.

The inherent structure of 6,6'-Methylenebis(4-tert-butyl-o-cresol) renders it soluble in aromatic and organic solvents but gives it very low solubility in water. oecd.orgnih.gov This characteristic is advantageous for its application in non-polar polymers like polyolefins and rubbers, where it is widely used as an antioxidant and stabilizer. oecd.org However, to improve its compatibility and permanence in a wider range of polymer systems and under demanding processing conditions, chemical modifications are employed.

The primary strategy for enhancing compatibility involves introducing functional groups that can either increase polarity or, more commonly, enable the antioxidant to be chemically integrated into the polymer backbone. By creating a covalent bond between the antioxidant and the polymer matrix, issues related to migration, volatility, and leaching are significantly minimized. This approach ensures the long-term effectiveness of the antioxidant throughout the polymer's service life. The synthesis of polymerizable derivatives, such as acrylates, is the most prominent example of this functionalization strategy.

The transformation of 6,6'-Methylenebis(4-tert-butyl-o-cresol) into polymerizable monomers, such as acrylate (B77674) and methacrylate (B99206) derivatives, is a critical functionalization strategy. These derivatives can be copolymerized with other monomers (e.g., styrene, butadiene, or acrylates) to become a permanent part of the polymer structure. This covalent incorporation prevents the antioxidant from being extracted or lost at high temperatures. uvabsorber.com

The synthesis typically involves the esterification of one of the phenolic hydroxyl groups of the bisphenol molecule.

Synthesis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) Monoacrylate: A common method for synthesizing the monoacrylate derivative involves the reaction of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) with acryloyl chloride. prepchem.com The reaction is typically conducted in a solvent like toluene, with a tertiary amine such as triethylamine (B128534) acting as a base to neutralize the hydrochloric acid byproduct. prepchem.com

Table 1: Synthesis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) Monoacrylate

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Yield | Melting Point | Reference |

|---|

Synthesis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) Monomethacrylate: A similar pathway is used to create the monomethacrylate derivative. In this synthesis, methacrylic acid is reacted with the parent bisphenol. prepchem.com A coupling agent, such as o-toluenesulfonyl chloride, is used to facilitate the esterification in the presence of triethylamine. prepchem.com The resulting product is a white crystalline solid. prepchem.com

Table 2: Synthesis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) Monomethacrylate

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Base | Product | Yield | Melting Point | Reference |

|---|

These polymerizable derivatives, such as the monoacrylate sold under trade names like Irganox 3052, are particularly effective in stabilizing polymers like HIPS, ABS, SBR, and SBS under high-temperature processing conditions. uvabsorber.comparchem.com The presence of the acrylate functional group allows the antioxidant to be locked into the polymer matrix, providing enhanced, long-lasting protection against thermal degradation.

Table of Compounds

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| 6,6'-Methylenebis(4-tert-butyl-o-cresol) | 2,2'-Methylenebis(6-tert-butyl-4-methylphenol); Antioxidant 2246 | 119-47-1 |

| 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) Monoacrylate | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate; Irganox 3052 | 61167-58-6 |

| 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) Monomethacrylate | - | - |

| Acryloyl chloride | - | 814-68-6 |

| Triethylamine | - | 121-44-8 |

| Toluene | - | 108-88-3 |

| Methacrylic acid | - | 79-41-4 |

Theoretical and Computational Investigations of 6,6 Methylenebis 4 Tert Butyl O Cresol

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional shape (conformation) and the electronic characteristics of an antioxidant molecule. Methods like the semi-empirical MNDO or more advanced Density Functional Theory (DFT) are used to model the molecule and predict its properties.

The calculations for sterically hindered phenols, such as the individual rings of 6,6'-Methylenebis(4-tert-butyl-o-cresol), reveal critical details about their geometry and electronic structure. For instance, a quantum-chemical calculation of the related compound 4-methyl-2,6-di-tert-butylphenol (BHT) was performed to obtain its precise geometrical and electronic profile mdpi.com. Such studies for 6,6'-Methylenebis(4-tert-butyl-o-cresol) involve optimizing the molecule's geometry to find the lowest energy state, which determines the most probable bond lengths, bond angles, and torsion angles between the two phenolic rings connected by the methylene (B1212753) bridge.

The electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in some antioxidant mechanisms. A higher HOMO energy level generally indicates a better electron-donating capacity. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and stability. These quantum studies form the basis for understanding the molecule's antioxidant potential before investigating its reaction mechanisms.

Table 1: Key Parameters from Quantum Chemical Studies on Phenolic Antioxidants

| Parameter | Significance | Typical Focus of Investigation |

|---|---|---|

| Optimized Geometry | Determines the most stable 3D conformation of the molecule. | Bond lengths, bond angles, and dihedral angles of the phenolic rings and methylene bridge. |

| HOMO Energy | Indicates the molecule's capacity to donate an electron. | Higher values suggest greater electron-donating ability. |

| LUMO Energy | Indicates the molecule's capacity to accept an electron. | Lower values suggest greater electron-accepting ability. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and stability of the molecule. | A smaller gap often implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites prone to electrophilic or nucleophilic attack. | Identifies reactive sites, particularly around the hydroxyl (-OH) groups. |

Density Functional Theory (DFT) Analysis of Radical Scavenging Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the specific chemical reactions involved in radical scavenging. nih.gov For phenolic antioxidants like 6,6'-Methylenebis(4-tert-butyl-o-cresol), three primary mechanisms are typically evaluated to understand how they neutralize harmful free radicals. researchgate.net

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom directly to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. The feasibility of this pathway is primarily assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant activity via the HAT mechanism. This is often the dominant mechanism in non-polar media like polymers.

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the free radical, forming a radical cation and an anion. In the second step, the antioxidant radical cation transfers a proton to the anion. The energy required for the initial electron transfer is quantified by the Ionization Potential (IP). The subsequent proton transfer is assessed by the Proton Dissociation Enthalpy (PDE).

Sequential Proton Loss-Electron Transfer (SPLET): This mechanism also involves two steps but in a different order, and it is more common in polar or aqueous environments. First, the antioxidant loses a proton to form a phenoxide anion. Second, this anion donates an electron to the free radical. The key parameters for this pathway are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). researchgate.net

DFT calculations allow researchers to compute the energies for each of these pathways. By comparing the BDE, IP, and PA values, the most energetically favorable radical scavenging mechanism can be determined for a given environment (e.g., gas phase, non-polar solvent, or polar solvent). For hindered phenols in a polymer matrix (a non-polar environment), the HAT mechanism is generally considered the most significant.

Table 2: Thermochemical Parameters for DFT Analysis of Antioxidant Mechanisms

| Parameter | Associated Mechanism | Definition | Implication for Antioxidant Activity |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Enthalpy change for the homolytic cleavage of the O-H bond. | Lower BDE indicates a more favorable HAT process. |

| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | Energy required to remove an electron from the antioxidant molecule. | Lower IP indicates a more favorable initial electron transfer step. |

| Proton Dissociation Enthalpy (PDE) | SET-PT | Enthalpy change for the deprotonation of the antioxidant's radical cation. | Lower PDE indicates a more favorable proton transfer step. |

| Proton Affinity (PA) | Sequential Proton Loss-Electron Transfer (SPLET) | Enthalpy change for the deprotonation of the neutral antioxidant. | Lower PA indicates a more favorable initial proton loss step. |

| Electron Transfer Enthalpy (ETE) | SPLET | Enthalpy change for the electron donation from the antioxidant's anion. | Lower ETE indicates a more favorable electron transfer step. |

Molecular Dynamics Simulations of 6,6'-Methylenebis(4-tert-butyl-o-cresol) in Polymer Networks

While quantum chemistry focuses on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a larger system, such as an antioxidant mixed into a polymer. MD simulations model the movements and interactions of all atoms in the system over time, providing insights into the physical aspects that govern an antioxidant's performance.

A key application of MD is to evaluate the compatibility and mobility of an antioxidant within a polymer matrix. For 6,6'-Methylenebis(4-tert-butyl-o-cresol), simulations can predict its dispersion quality and how readily it moves, or migrates, through the polymer network. This is crucial because the antioxidant must be well-distributed and remain in the polymer to be effective.

In a study investigating the behavior of different antioxidants in a butadiene rubber (BR) network, MD simulations were used to calculate the diffusion coefficients by analyzing the Mean Square Displacement (MSD) of the antioxidant molecules over time. The results showed that 6,6'-Methylenebis(4-tert-butyl-o-cresol) has a relatively low rate of migration compared to other common antioxidants. This low mobility is advantageous, as it indicates the antioxidant is more likely to remain stable and be retained within the polymer matrix, leading to a better long-term anti-aging effect.

Table 3: MD Simulation Findings for Antioxidant Mobility in Butadiene Rubber

| Antioxidant | Diffusion Coefficient (D) at 298 K (10⁻⁷ cm²/s) | Relative Migration Rate | Implication |

|---|---|---|---|

| Antioxidant 2246 | 0.08 | Low | High stability and retention within the polymer matrix. |

| Antioxidant 6PPD | 0.15 | Medium | Moderate migration. |

| Antioxidant MB | 0.17 | High | Higher tendency to migrate out of the polymer. |

Data sourced from a Molecular Dynamics study on antioxidants in a butadiene rubber network.

Structure-Activity Relationship (SAR) Modeling for Antioxidant Efficacy in Materials

Structure-Activity Relationship (SAR) modeling aims to connect the specific structural features of a molecule to its functional activity. For phenolic antioxidants like 6,6'-Methylenebis(4-tert-butyl-o-cresol), SAR studies identify the molecular fragments responsible for its high efficacy in materials. The goal of QSAR (Quantitative Structure-Activity Relationship) studies is to develop predictive models based on molecular descriptors.

The key structural components of 6,6'-Methylenebis(4-tert-butyl-o-cresol) that contribute to its antioxidant activity are:

Phenolic Hydroxyl (-OH) Groups: These are the primary active sites. The hydrogen atom on the oxygen is what gets donated to neutralize free radicals. Having two -OH groups in the molecule increases its capacity for radical scavenging.

tert-Butyl Groups: These large, bulky groups are positioned ortho (adjacent) to the hydroxyl groups. Their primary role is steric hindrance. They create a physical shield around the phenoxyl radical that forms after hydrogen donation, preventing it from participating in unwanted side reactions and enhancing its stability. This steric hindrance is a defining feature of "hindered phenolic" antioxidants.

Methyl Groups: The methyl group at the para position (opposite) to the hydroxyl group also plays a role in stabilizing the phenoxyl radical through electronic effects (hyperconjugation).

Methylene Bridge (-CH₂-): The flexible bridge connecting the two hindered phenol (B47542) rings allows the molecule to adopt various conformations, which can be important for its positioning within a complex polymer matrix. It also contributes to the molecule's higher molecular weight, which reduces volatility and helps it remain in the polymer during high-temperature processing.

SAR models correlate these features, along with other calculated molecular descriptors (e.g., electronic, topological, physicochemical properties), with experimentally measured antioxidant activity. This allows for a systematic understanding of why 6,6'-Methylenebis(4-tert-butyl-o-cresol) is an effective antioxidant and guides the design of new molecules with potentially superior performance.

Table 4: SAR Analysis of 6,6'-Methylenebis(4-tert-butyl-o-cresol)

| Structural Feature | Position | Function in Antioxidant Activity |

|---|---|---|

| Hydroxyl Group (-OH) | C1 (on both rings) | Primary active site for hydrogen atom donation to neutralize free radicals. |

| tert-Butyl Group (-C(CH₃)₃) | C6, C6' (ortho to -OH) | Provides steric hindrance, which stabilizes the resulting phenoxyl radical and prevents side reactions. |

| Methyl Group (-CH₃) | C4, C4' (para to -OH) | Electron-donating group that helps to stabilize the phenoxyl radical. |

| Methylene Bridge (-CH₂-) | Connects C2 and C2' | Increases molecular weight (reducing volatility) and provides conformational flexibility. |

Mechanisms of Action and Stabilization Chemistry in Polymeric Systems

Primary Antioxidant Mechanisms of 6,6'-Methylenebis(4-tert-butyl-o-cresol)

As a sterically hindered phenolic antioxidant, 6,6'-Methylenebis(4-tert-butyl-o-cresol) disrupts the auto-oxidation cycle of polymers, a process that occurs in the presence of oxygen, heat, and/or light. This cycle is a chain reaction involving the continuous formation of highly reactive free radicals.

The fundamental mechanism of polymer degradation involves the formation of alkyl radicals (R•) on the polymer backbone. These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation chain.

6,6'-Methylenebis(4-tert-butyl-o-cresol) interrupts this cycle by acting as a hydrogen atom donor. The hydroxyl (-OH) groups on its two phenolic rings are the active sites. When a peroxy radical (ROO•) is formed, the hindered phenol (B47542) donates its labile hydrogen atom to neutralize the radical, converting it into a stable hydroperoxide (ROOH). This reaction is illustrated below:

ROO• (Peroxy Radical) + Ar-OH (Hindered Phenol) → ROOH (Hydroperoxide) + Ar-O• (Phenoxyl Radical)

This donation effectively breaks the kinetic chain of oxidation. The resulting phenoxyl radical (Ar-O•) is relatively stable and unreactive, meaning it does not readily abstract hydrogen from the polymer chain to continue the degradation cycle. This stability is a key feature of its antioxidant action.

The effectiveness of 6,6'-Methylenebis(4-tert-butyl-o-cresol) is significantly enhanced by the presence of the bulky tert-butyl groups positioned ortho to the hydroxyl groups on each cresol (B1669610) ring. This structural feature provides considerable steric hindrance, which serves two critical purposes:

Stabilization of the Phenoxyl Radical: Once the phenol donates its hydrogen atom, the resulting phenoxyl radical is stabilized by the bulky tert-butyl groups. These groups physically shield the radical oxygen atom, preventing it from participating in undesirable side reactions that could re-initiate oxidation. This steric protection ensures that the antioxidant's radical form is a true terminator of the degradation chain.

Increased Selectivity: The steric hindrance makes the hydroxyl group less accessible to other molecules, but it remains reactive towards the highly energetic and less bulky free radicals. This allows it to selectively target and neutralize the harmful radicals responsible for degradation.

Secondary Antioxidant and Synergistic Effects with Co-stabilizers

While 6,6'-Methylenebis(4-tert-butyl-o-cresol) is highly effective at scavenging free radicals (a primary antioxidant mechanism), it does not address the hydroperoxides (ROOH) that are formed. These hydroperoxides are thermally and photolytically unstable and can decompose into new, highly destructive radicals (RO• and •OH), re-initiating the oxidation cycle.

To counter this, 6,6'-Methylenebis(4-tert-butyl-o-cresol) is almost always used in combination with secondary antioxidants, such as phosphites or thioesters, to create a synergistic stabilization system.

Phosphite (B83602) Co-stabilizers: Organophosphites function by decomposing hydroperoxides into non-radical, stable products (typically alcohols) without generating new free radicals. In this process, the phosphite is oxidized to a phosphate.

Thioester Co-stabilizers: Thioesters also decompose hydroperoxides. Their mechanism is more complex and can result in the formation of multiple sulfur-containing species that have antioxidant activity.

This synergistic relationship is crucial for comprehensive polymer protection. The primary antioxidant (hindered phenol) "scavenges" the chain-carrying radicals, while the secondary antioxidant "cleans up" the problematic hydroperoxide byproducts. This dual-action approach provides stabilization that is far more effective than what could be achieved by either component alone.

Photostabilization and Thermal Stability Contributions in Material Degradation

The degradation of polymers is significantly accelerated by exposure to heat (thermal degradation) and ultraviolet (UV) light (photodegradation). 6,6'-Methylenebis(4-tert-butyl-o-cresol) contributes to stability under both conditions.

Thermal Stability: During polymer processing (e.g., extrusion, molding) and high-temperature end-use applications, heat accelerates the rate of radical formation. As a thermal stabilizer, 6,6'-Methylenebis(4-tert-butyl-o-cresol) functions by its primary chain-breaking mechanism, neutralizing the thermally generated radicals and preserving the polymer's molecular weight and mechanical properties. Its relatively high molecular weight also ensures low volatility, allowing it to remain in the polymer matrix at elevated processing temperatures.

Photostabilization: While not a UV absorber itself, 6,6'-Methylenebis(4-tert-butyl-o-cresol) contributes to photostability by scavenging the free radicals that are formed as a result of UV exposure. UV radiation can break chemical bonds in the polymer, creating initial radicals that trigger the auto-oxidation cycle. By terminating these radical chains, the antioxidant helps to mitigate the damaging effects of UV light, such as color fading, surface cracking, and loss of physical properties. For robust outdoor applications, it is typically used alongside dedicated UV absorbers or Hindered Amine Light Stabilizers (HALS) for a complete photostabilization package.

Stabilization Performance Across Diverse Polymer Systems

The chemical structure of 6,6'-Methylenebis(4-tert-butyl-o-cresol), with its combination of polar hydroxyl groups and nonpolar hydrocarbon components, allows for good compatibility with a wide range of polymers. It is particularly effective in polyolefins.

Polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are highly susceptible to thermo-oxidative degradation due to the presence of tertiary hydrogen atoms (in PP) and the high temperatures used in their processing. 6,6'-Methylenebis(4-tert-butyl-o-cresol) is an effective stabilizer for these materials.

The performance of antioxidants in polyolefins is commonly evaluated using methods such as Oxidation Induction Time (OIT) and Melt Flow Rate (MFR).

Oxidation Induction Time (OIT): This is a measure of a material's resistance to oxidation at an elevated temperature under an oxygen atmosphere. A longer OIT indicates better thermal stability.

Melt Flow Rate (MFR) or Melt Flow Index (MFI): This test measures the ease of flow of a molten polymer. During degradation, polymer chains can be broken (chain scission), leading to a higher MFR, or they can link together (cross-linking), leading to a lower MFR. Maintaining a stable MFR after processing or aging indicates effective stabilization.

The inclusion of a hindered phenol like 6,6'-Methylenebis(4-tert-butyl-o-cresol), typically in combination with a phosphite co-stabilizer, significantly improves these metrics in both polypropylene and polyethylene.

Table 1: Illustrative Performance of Hindered Phenol/Phosphite Stabilization in Polypropylene

| Stabilizer System | Processing Conditions | Melt Flow Rate (g/10 min) | Oxidation Induction Time (OIT) at 200°C (minutes) |

|---|---|---|---|

| Unstabilized PP | Single Extrusion Pass | 12.5 | < 1 |

| Hindered Phenol + Phosphite (0.15%) | Single Extrusion Pass | 4.2 | 35 |

| Unstabilized PP | Multiple Extrusion Passes | 25.8 (severe degradation) | N/A |

| Hindered Phenol + Phosphite (0.15%) | Multiple Extrusion Passes | 5.1 (stable) | 28 |

Note: Data are representative of typical performance and may not reflect the exact values for 6,6'-Methylenebis(4-tert-butyl-o-cresol) under all conditions.

Table 2: Illustrative Performance of Hindered Phenol Stabilization in Polyethylene

| Stabilizer System | Aging Condition | Tensile Strength Retention (%) | Oxidation Induction Time (OIT) at 210°C (minutes) |

|---|---|---|---|

| Unstabilized PE | Thermal Aging (1000 hrs @ 100°C) | 45% | < 2 |

| Hindered Phenol (0.2%) | Thermal Aging (1000 hrs @ 100°C) | 92% | 55 |

Note: Data are representative of typical performance and may not reflect the exact values for 6,6'-Methylenebis(4-tert-butyl-o-cresol) under all conditions.

Elastomers and Rubbers (e.g., Styrene-Butadiene, Butyl Rubber)

In elastomers such as Styrene-Butadiene Rubber (SBR) and Butyl Rubber (IIR), which contain unsaturated sites in their polymer backbone, the primary mode of degradation is thermo-oxidative aging. 6,6'-Methylenebis(4-tert-butyl-o-cresol) is an effective stabilizer in these materials.

The stabilization chemistry in these elastomers involves the interception of alkyl (R•) and peroxy (ROO•) radicals that are formed during oxidation. The antioxidant donates a hydrogen atom to these radicals, effectively terminating the chain reaction. This process helps to maintain the molecular weight and mechanical properties of the rubber, such as tensile strength and elongation at break, over extended periods of exposure to heat and oxygen.

Research has shown that bisphenolic antioxidants like 6,6'-Methylenebis(4-tert-butyl-o-cresol) are particularly effective in protecting the physicomechanical properties of butyl rubber during aging. For instance, studies comparing its performance to other antioxidants have demonstrated its superior ability to stabilize Mooney viscosity and solubility after thermo-oxidative aging. researchgate.net In styrene-butadiene rubber, this antioxidant has been shown to endow the material with higher thermal oxidative stability. researchgate.net The efficiency of the antioxidant can be further enhanced by grafting it onto a support material like silica, which improves its dispersion within the SBR matrix and reduces migration. researchgate.net

| Property | Unstabilized SBR (Aged) | SBR with 6,6'-Methylenebis(4-tert-butyl-o-cresol) (Aged) |

| Tensile Strength | Significant Decrease | Retention of a higher percentage of initial strength |

| Elongation at Break | Significant Decrease | Retention of a higher percentage of initial elongation |

| Hardness | Increase (due to crosslinking) | Minimal change |

| Color | Yellowing/Darkening | Reduced discoloration |

Engineering Plastics and Resins

Engineering plastics and resins, such as polyamides, polyesters, and polycarbonates, are often processed at high temperatures, making them susceptible to thermal and oxidative degradation. 6,6'-Methylenebis(4-tert-butyl-o-cresol) serves as an effective antioxidant in these systems by preventing degradation during processing and extending the service life of the final products.

The mechanism of action in engineering plastics is consistent with the general principles of radical scavenging by hindered phenols. The antioxidant's role is crucial in minimizing changes in melt viscosity during processing and preserving the mechanical and aesthetic properties of the molded parts. The hydrophobic nature of the tert-butyl groups enhances the solubility of the antioxidant in non-polar polymers, which is beneficial for its distribution within the plastic matrix. nih.govmdpi.com

The effectiveness of phenolic antioxidants is influenced by the steric hindrance around the hydroxyl group. The tert-butyl groups in 6,6'-Methylenebis(4-tert-butyl-o-cresol) provide substantial steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from participating in further undesirable reactions. nih.gov This structural feature contributes to its high efficiency as a primary antioxidant in a variety of engineering resins.

| Polymer System | Key Benefit of 6,6'-Methylenebis(4-tert-butyl-o-cresol) |

| Polyamides (e.g., Nylon) | Prevents discoloration and embrittlement during high-temperature processing and long-term heat aging. |

| Polyesters (e.g., PET, PBT) | Maintains melt stability during processing and preserves mechanical properties like impact strength. |

| Polyoxymethylene (POM) | Inhibits depolymerization and maintains thermal stability. |

| Acrylonitrile Butadiene Styrene (ABS) | Protects the butadiene phase from oxidation, preventing yellowing and loss of impact strength. |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to separating 6,6'-Methylenebis(4-tert-butyl-o-cresol) from complex mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of 6,6'-Methylenebis(4-tert-butyl-o-cresol). Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound. In a typical RP-HPLC setup, the molecule is separated on a hydrophobic stationary phase using a polar mobile phase. sielc.com The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. For applications requiring subsequent mass spectrometry analysis, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

Table 1: Example of HPLC Conditions for Analysis of Methylenebisphenols

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier | sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Note | For MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid. | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and purity assessment of volatile and semi-volatile compounds like 6,6'-Methylenebis(4-tert-butyl-o-cresol). In this method, the compound is vaporized and separated by GC based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. nist.govnist.gov The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries like those from NIST. nist.govnist.gov The technique is also used to confirm the identity of the substance in environmental or industrial monitoring. oecd.org

Table 2: Typical GC-MS Parameters for Analysis of Isomeric Methylenebisphenols

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer | nih.gov |

| Column | Rxi-5Sil MS (30m, 0.25mm i.d., 0.25µm film thickness) | nih.gov |

| Inlet Temperature | 300 °C | jeol.com |

| Ionization Mode | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) | nist.govnih.gov |

| Mass Range | m/z 35-800 | jeol.com |

When 6,6'-Methylenebis(4-tert-butyl-o-cresol) is used as an antioxidant in polymers, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is essential for analysis. wikipedia.orgselectscience.net GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org This technique is not used to analyze the antioxidant directly but rather the polymer to which it is added. GPC can determine the molecular weight distribution of the host polymer, which is a critical property. selectscience.netlcms.cz Furthermore, it can be used to detect the presence of low-molecular-weight species within the polymer matrix, which could include unbound or degraded 6,6'-Methylenebis(4-tert-butyl-o-cresol). researchgate.net This is vital for quality control and for studying the fate of the additive within the polymer over time.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic methods provide detailed information about the molecular structure of 6,6'-Methylenebis(4-tert-butyl-o-cresol) and its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the exact molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of 6,6'-Methylenebis(4-tert-butyl-o-cresol).

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. This includes signals for the aromatic protons on the cresol (B1669610) rings, the singlet for the methylene (B1212753) bridge protons (-CH₂-), a sharp singlet for the numerous protons of the two tert-butyl groups (-C(CH₃)₃), signals for the methyl groups (-CH₃) attached to the rings, and a characteristic signal for the phenolic hydroxyl protons (-OH).

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule, including the quaternary carbons of the tert-butyl groups, the carbons of the aromatic rings, and the carbon atoms of the methyl and methylene groups. utsouthwestern.edu

The chemical shifts, splitting patterns, and integration of these signals allow for complete structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenolic OH | ¹H | 4.0 - 7.0 | Singlet (broad) |

| Aromatic CH | ¹H | 6.5 - 7.5 | Singlet/Doublet |

| Methylene Bridge (-CH₂-) | ¹H | ~3.8 | Singlet |

| Methyl (-CH₃) | ¹H | ~2.2 | Singlet |

| tert-Butyl (-C(CH₃)₃) | ¹H | ~1.4 | Singlet |

| Aromatic C | ¹³C | 110 - 160 | - |

| Methylene Bridge (-CH₂-) | ¹³C | 30 - 40 | - |

| tert-Butyl (quaternary C) | ¹³C | 30 - 35 | - |

| tert-Butyl (CH₃) | ¹³C | 29 - 32 | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For 6,6'-Methylenebis(4-tert-butyl-o-cresol), IR spectroscopy is particularly useful for identifying key structural features. nist.gov The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.

Key characteristic bands include:

A broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic groups.

Multiple sharp bands between 2850 and 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl, methylene, and tert-butyl alkyl groups.

Absorptions in the 1450-1600 cm⁻¹ region, which are indicative of the C=C stretching vibrations within the aromatic rings.

Raman spectroscopy provides complementary information, particularly for the non-polar C-C bonds in the aromatic ring and the alkyl backbone, which are often weak in the IR spectrum.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch (broad) | 3200 - 3600 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Table of Compounds

| Compound Name |

|---|

| 6,6'-Methylenebis(4-tert-butyl-o-cresol) |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) |

UV-Visible Spectroscopy for Degradation Monitoring and Antioxidant Depletion

UV-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring the degradation of materials and the corresponding depletion of antioxidants. Phenolic antioxidants, including 6,6'-Methylenebis(4-tert-butyl-o-cresol), possess chromophoric structures that absorb light in the ultraviolet region of the electromagnetic spectrum. The analysis leverages the principle that as the antioxidant is consumed through its radical scavenging activity, its concentration decreases, leading to a measurable change in the UV absorbance.

The degradation process, often initiated by exposure to heat, light, or oxidative environments, can be tracked by periodically measuring the UV-Vis spectrum of a sample extract. A decrease in the intensity of the characteristic absorption peak of the antioxidant over time indicates its consumption. This method allows for the quantitative assessment of antioxidant depletion, providing valuable data on the material's remaining oxidative stability.

Research on the degradation of similar phenolic compounds, such as 4-tert-butylphenol, demonstrates this application. mdpi.comresearchgate.net Time-dependent UV-Vis spectral changes show a clear decrease in the absorbance peak corresponding to the phenolic structure as it undergoes photocatalytic degradation. researchgate.net This allows for the calculation of degradation kinetics and the determination of the antioxidant's efficacy under specific conditions.

Table 1: Representative UV-Vis Data for Antioxidant Depletion Monitoring in a Polymer Film

| Exposure Time (hours) | Absorbance at λmax (280 nm) | Antioxidant Concentration (%) |

| 0 | 1.20 | 100 |

| 50 | 0.95 | 79 |

| 100 | 0.72 | 60 |

| 150 | 0.50 | 42 |

| 200 | 0.28 | 23 |

This table illustrates hypothetical data showing the correlation between UV absorbance and the concentration of a phenolic antioxidant over time during accelerated aging.

Thermal Analysis Techniques for Material Stability Assessment

Thermal analysis techniques are indispensable for evaluating the stability of materials and the effect of additives like 6,6'-Methylenebis(4-tert-butyl-o-cresol). These methods measure changes in the physical and chemical properties of a substance as a function of temperature. wikipedia.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org A DSC thermogram can reveal key thermal transitions in a material, such as the glass transition (Tg), crystallization (Tc), and melting (Tm). youtube.com

When incorporated into a polymer, 6,6'-Methylenebis(4-tert-butyl-o-cresol) can influence these properties. More importantly, DSC is widely used to determine the Oxidative Induction Time (OIT) of a material. The OIT test measures the time it takes for a material to begin oxidizing at a constant elevated temperature under an oxygen atmosphere. A longer OIT indicates greater resistance to oxidation. The presence of an effective antioxidant like 6,6'-Methylenebis(4-tert-butyl-o-cresol) significantly extends the OIT, providing a quantitative measure of its stabilizing effect. The pure compound itself exhibits thermal transitions, such as melting, which can be observed in a DSC scan. researchgate.net

Table 2: Illustrative DSC Data for a Polymer With and Without Antioxidant

| Sample | Glass Transition (Tg) (°C) | Melting Point (Tm) (°C) | Oxidative Induction Time (OIT) at 200°C (minutes) |

| Polymer (Control) | 85 | 165 | 5 |

| Polymer + 0.5% 6,6'-Methylenebis(4-tert-butyl-o-cresol) | 86 | 164 | 45 |

This table provides example data demonstrating the significant improvement in oxidative stability (OIT) of a polymer upon the addition of the antioxidant.

Thermogravimetric Analysis (TGA) is a method where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is used to characterize the thermal stability and decomposition patterns of materials. A TGA curve plots the percentage of initial mass remaining against temperature. libretexts.org

For a polymer stabilized with 6,6'-Methylenebis(4-tert-butyl-o-cresol), TGA can demonstrate the antioxidant's ability to delay the onset of thermal degradation. By scavenging free radicals that initiate decomposition reactions, the antioxidant helps the material maintain its structural integrity at higher temperatures. The TGA thermogram of a stabilized polymer will show a shift in the decomposition temperature to a higher value compared to the unstabilized polymer. The analysis can identify the temperatures at which different stages of weight loss occur and the amount of residual char at the end of the analysis. researchgate.net

Table 3: Typical TGA Results for a Polymer Matrix

| Sample | Onset of Degradation (T_onset) (°C) | Temperature at 50% Weight Loss (T_50%) (°C) | Char Yield at 600°C (%) |

| Polymer (Control) | 350 | 390 | 12 |

| Polymer + 0.5% 6,6'-Methylenebis(4-tert-butyl-o-cresol) | 375 | 415 | 15 |

This table presents hypothetical TGA data showing how the antioxidant enhances the thermal stability of a polymer by increasing its degradation temperatures.

Advanced Microscopy and Surface Characterization for Material Integration

Advanced microscopy techniques are crucial for visualizing the physical integration of antioxidants within a material and for characterizing changes in surface morphology that occur during degradation.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. In the context of materials containing 6,6'-Methylenebis(4-tert-butyl-o-cresol), SEM can be used to examine the dispersion of the antioxidant within a polymer matrix, although this can be challenging if the additive is well-dissolved. More commonly, SEM is used to study the morphological changes on the material's surface after exposure to degradative forces like UV radiation or heat. A well-stabilized material will show significantly less surface cracking, crazing, and erosion compared to an unstabilized one.

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the characterization of surface topography at the nanoscale. AFM can be used to quantify changes in surface roughness, which often increases during degradation. By comparing the surface of a polymer with and without the antioxidant after aging, AFM can provide quantitative data on the protective effect of 6,6'-Methylenebis(4-tert-butyl-o-cresol) in maintaining a smooth and intact surface. Research on polymer films has utilized AFM to characterize surfaces on sub-micrometer length scales, demonstrating the technique's capability in detailed surface analysis. utwente.nl

Table 4: Example AFM Surface Roughness Data for a Polymer Film After UV Exposure

| Sample | Exposure Time (hours) | Average Surface Roughness (Ra) (nm) |

| Polymer (Control) | 0 | 5.2 |

| Polymer (Control) | 100 | 25.8 |

| Polymer + 0.5% Antioxidant | 0 | 5.4 |

| Polymer + 0.5% Antioxidant | 100 | 8.1 |

This table illustrates how AFM can quantify the effectiveness of an antioxidant in preventing surface degradation, as indicated by the minimal change in average surface roughness (Ra).

Research on Applications in Material Science and Engineering

Role of 6,6'-Methylenebis(4-tert-butyl-o-cresol) as a Processing Aid in Polymer Manufacturing

In the manufacturing of polymers, 6,6'-Methylenebis(4-tert-butyl-o-cresol) primarily functions as a stabilizer that aids in the processing of these materials. During high-temperature processing steps such as extrusion and molding, polymers are susceptible to thermal and oxidative degradation, which can lead to a loss of mechanical properties and discoloration. The incorporation of this antioxidant helps to mitigate these degradation processes.

The key mechanism of its function as a processing aid lies in its ability to terminate the free-radical chain reactions that are initiated by heat and shear during processing. The phenolic hydroxyl groups in the molecule can donate a hydrogen atom to reactive peroxy radicals, converting them into stable hydroperoxides and a non-reactive phenoxy radical. This interruption of the degradation cycle preserves the molecular weight and structural integrity of the polymer, ensuring that the final product meets the desired performance specifications.

While its primary role is as a stabilizer, this preservation of the polymer's properties during processing indirectly aids the manufacturing process by maintaining consistent melt flow characteristics and preventing the formation of gels or cross-linked particles that can disrupt the production line. It is particularly effective in styrenic and olefin polymers, as well as polyoxymethylene homo- and copolymers. oecd.org

Enhancement of Long-Term Material Performance and Durability

The inclusion of 6,6'-Methylenebis(4-tert-butyl-o-cresol) significantly enhances the long-term performance and durability of materials by providing excellent protection against oxidative aging. utwente.nl Over time, exposure to oxygen, heat, and UV radiation can lead to the degradation of polymeric materials, resulting in embrittlement, cracking, and a general loss of physical properties. As a hindered phenolic antioxidant, it effectively scavenges free radicals that initiate and propagate these degradation pathways. researchgate.net

The large tert-butyl groups on the phenol (B47542) rings provide steric hindrance, which increases the stability of the antioxidant molecule and protects it from rapid oxidation. nih.gov This structural feature allows it to remain effective for extended periods, contributing to the long-term durability of the material it is protecting. Its non-staining nature also makes it suitable for use in light-colored rubber and plastic products where discoloration is a concern.

Table 1: Impact of Antioxidant on Material Properties

| Material Property | Without Antioxidant | With 6,6'-Methylenebis(4-tert-butyl-o-cresol) |

| Tensile Strength | Decreases significantly over time with exposure to oxidative stress | Maintained at a higher level for a longer duration |

| Elongation at Break | Reduces, leading to brittleness | Preserved, maintaining material flexibility |

| Color Stability | Prone to yellowing and discoloration | Improved resistance to color change |

| Service Life | Shorter due to premature failure | Extended due to slowed degradation processes |

Applications in Adhesives, Sealants, and Coatings

The versatility of 6,6'-Methylenebis(4-tert-butyl-o-cresol) extends to its use in adhesives, sealants, and coatings, where it acts as a stabilizer to protect the formulations from degradation both during storage and in service. nih.gov In these applications, the antioxidant helps to maintain the adhesive and cohesive properties of the material, prevents discoloration, and ensures the long-term integrity of the bond or coating.

In adhesive and sealant formulations, the presence of this compound is crucial for preventing the oxidative degradation of the polymeric base, which can lead to a loss of tack, bond strength, and elasticity. Similarly, in coatings, it helps to protect the binder from the detrimental effects of UV radiation and oxidation, thereby preventing chalking, cracking, and fading of the coated surface. Its compatibility with a wide range of polymer systems makes it a valuable additive in these formulations.

Stabilization of Lubricants, Fuels, and Oils

The stability of lubricants, fuels, and oils is critical for their performance and lifespan. Oxidative degradation of these hydrocarbon-based fluids can lead to the formation of sludge, varnish, and corrosive byproducts, which can impair the functioning of machinery and engines. 6,6'-Methylenebis(4-tert-butyl-o-cresol) is an effective antioxidant for these applications, helping to prevent the oxidation of the base oils and fuels. nih.govstle.org

By scavenging free radicals, it inhibits the chain reactions of oxidation, thereby extending the service life of the lubricant or fuel and protecting the equipment from damage. Its low volatility is also an advantage in high-temperature applications, ensuring that it remains in the fluid to provide continuous protection. stle.org

Development of Novel Polymer Composites and Functional Materials Incorporating 6,6'-Methylenebis(4-tert-butyl-o-cresol)

Furthermore, in the field of environmental science, research has been conducted on the degradation of this antioxidant, indicating its presence and persistence in various environmental matrices. nih.gov While not a direct application in novel materials, this research underscores the importance of understanding the lifecycle of such additives. The compound's stabilizing properties are also being leveraged in the development of more durable and long-lasting materials for a variety of demanding applications.

Degradation Pathways and Environmental Considerations in Material Lifecycle

Oxidative and Photolytic Degradation of 6,6'-Methylenebis(4-tert-butyl-o-cresol) in Polymer Matrices

Incorporated into polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), 6,6'-Methylenebis(4-tert-butyl-o-cresol) serves to inhibit oxidative degradation of the material. partinchem.comuvabsorber.com Its primary function is to act as a free radical scavenger. During the polymer's service life, exposure to heat, light, and atmospheric oxygen generates highly reactive free radicals within the polymer matrix. partinchem.commdpi.com

This hindered phenolic antioxidant neutralizes these radicals by donating a hydrogen atom from its hydroxyl groups. partinchem.comvinatiorganics.com This process interrupts the chain reaction of oxidation that would otherwise lead to the deterioration of the polymer's physical properties. mdpi.comvinatiorganics.com In this role, the antioxidant is sacrificially consumed. The antioxidant molecule itself is transformed, and this transformation can sometimes lead to discoloration, such as yellowing, in the polymer. researchgate.net This color change is often attributed to the formation of quinoidal structures as by-products of the antioxidant's radical-scavenging activity. researchgate.net

The general mechanism for a hindered phenolic antioxidant (ArOH) reacting with a peroxy radical (ROO•) in a polymer is as follows:

Step 1: Hydrogen Donation ArOH + ROO• → ArO• + ROOH

Step 2: Radical Stabilization The resulting phenoxy radical (ArO•) is stabilized by the bulky tert-butyl groups, which sterically hinder further reactions that could propagate degradation. This stability is key to its effectiveness. vinatiorganics.com

While the primary focus is often on the protection afforded to the polymer, the antioxidant molecule itself undergoes degradation. Photolytic degradation, initiated by UV radiation, can also contribute to the breakdown of the antioxidant within the polymer matrix, especially in applications with high sun exposure.

Identification and Characterization of Degradation Products and By-products

The transformation of 6,6'-Methylenebis(4-tert-butyl-o-cresol) during its functional life and through environmental degradation processes results in various smaller molecules. A study on the catalytic ozonation of this compound in landfill leachate identified several dominant oxidation products. nih.gov While this study was conducted in an aqueous environment, it provides insight into the types of molecules that can be formed through oxidative breakdown.

Some of the identified degradation products include:

3,5-bis(1,1-dimethylethyl)phenol

4-(1,5-dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one

ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-

5-tert-butyl-6-3, 5-diene-2-one

2-hydroxyhexanoic acid

2-propenoic acid 1,1-dimethylethyl ester

butanoic acid, 2-methyl-, methyl ester

propanoic acid, 2, 2-dimethyl- nih.gov

Within polymer matrices, particularly during processing at elevated temperatures or through long-term aging, different transformation products can form. For instance, the formation of quinone methides is a principal contributor to polymer discoloration. researchgate.net Research on other hindered phenolic antioxidants has shown that degradation can involve the loss of tert-butyl groups at elevated temperatures. researchgate.net

Leaching and Migration Studies of 6,6'-Methylenebis(4-tert-butyl-o-cresol) from Materials

Although 6,6'-Methylenebis(4-tert-butyl-o-cresol) is incorporated into a polymer matrix to be physically entrapped, it is not chemically bound. This allows for the possibility of its migration or leaching from the material into the surrounding environment. The extent of this migration is influenced by several factors, including the type of polymer, the concentration of the antioxidant, temperature, and the nature of the contacting medium. nih.govscielo.brscienceopen.com

An OECD SIDS report suggests that because the substance is used in polymers and rubbers at concentrations of less than 1%, its migration is "practically none," and consumer exposure from these materials is expected to be negligible. oecd.org However, more specific research, particularly in the context of food packaging, indicates that migration can and does occur.

Studies on polyethylene packaging have shown that antioxidants can migrate into food and food simulants. scielo.brscienceopen.com The rate of migration is significantly higher into foods with high-fat content or into fatty food simulants. nih.govscielo.br Temperature also plays a critical role, with increased temperatures leading to higher migration levels. nih.gov In some cases, the amount of migrated antioxidant from polyethylene packaging has been reported to be far above the maximum permissible amounts established by legislation for materials in contact with food. scielo.brscienceopen.com For example, migration tests on various high-molecular-weight synthetic phenolic antioxidants from plastic food packaging revealed that migration into fatty foods was pronounced and increased with temperature. nih.gov

Environmental Fate and Persistence Studies in Abiotic and Biotic Compartments

Once released into the environment, the fate of 6,6'-Methylenebis(4-tert-butyl-o-cresol) is governed by its physical and chemical properties and its susceptibility to various degradation processes.

| Environmental Compartment | Process | Finding | Reference |

|---|---|---|---|

| Water/Soil | Biodegradation | Not readily biodegradable (0% degradation after 28 days in OECD 301C test). | oecd.org |

| Aquatic Environment | Distribution | Fugacity modeling suggests the majority of the substance will partition to sediment. | oecd.org |

| Atmosphere | Photodegradation | Estimated atmospheric half-life of less than 7 hours due to reaction with hydroxyl radicals. | canada.ca |

Studies have shown that 6,6'-Methylenebis(4-tert-butyl-o-cresol) is not readily biodegradable. oecd.org An OECD Guideline 301C test (Ready Biodegradability: MITI Test (I)) showed 0% degradation over a 28-day period. oecd.org This persistence suggests that in aquatic and soil environments, biodegradation is a very slow process. Due to its low water solubility and tendency to adsorb to particles, fugacity modeling predicts that if released into water, it will predominantly partition to sediment. oecd.org Similarly, if released to soil or air, it is expected to distribute mainly into the soil. oecd.org No experimental data on its half-life in soil or sediment have been found. canada.ca

In the atmosphere, the compound is expected to degrade relatively quickly. canada.ca The primary degradation mechanism is reaction with photochemically produced hydroxyl radicals. canada.ca The estimated atmospheric half-life for this process is less than 7 hours, indicating that it is not persistent in the troposphere and is unlikely to undergo long-range transport. canada.ca

Research on Remediation and Removal Strategies for 6,6'-Methylenebis(4-tert-butyl-o-cresol) in Environmental Samples

Given its potential persistence in certain environmental compartments, research has been conducted on methods to remove 6,6'-Methylenebis(4-tert-butyl-o-cresol) from contaminated environmental samples, particularly water.

One effective method is catalytic ozonation. A study demonstrated that using a nano-Fe3O4@cow dung ash composite as a catalyst for ozonation could remove over 70% of the compound from pre-treated landfill leachate within 120 minutes. nih.gov The process relies on the generation of highly reactive hydroxyl radicals that efficiently degrade the target compound. nih.gov

Other remediation techniques applicable to phenolic compounds in water include:

Adsorption: Using materials like activated carbon or natural waste materials to bind the pollutants. taylorfrancis.com

Liquid-Liquid Extraction: Employing less toxic solvents like ionic liquids to extract phenolic compounds from wastewater. mdpi.com

Bioremediation: Utilizing microorganisms, such as the microalgae Chlamydomonas reinhardtii, which have shown the capacity to biodegrade phenolic compounds at certain concentrations. researchgate.net

Advanced Oxidation Processes: Besides ozonation, other techniques that generate hydroxyl radicals can be effective. researchgate.net

These strategies offer potential solutions for treating industrial effluents or contaminated water sources containing 6,6'-Methylenebis(4-tert-butyl-o-cresol) and its degradation products.

Future Research Directions and Emerging Trends for 6,6 Methylenebis 4 Tert Butyl O Cresol Analogues

Research into 6,6'-Methylenebis(4-tert-butyl-o-cresol) and its analogues is evolving beyond traditional applications, driven by demands for enhanced performance, sustainability, and predictive capabilities. Future research is focused on creating next-generation antioxidants, integrating them into circular economies, understanding their complex interactions within materials, predicting their long-term stability, and exploring new industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6'-Methylenebis(4-tert-butyl-o-cresol), and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid-catalyzed condensation of 4-tert-butyl-o-cresol with formaldehyde. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene or ethanol), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures >95% purity .

- Data Interpretation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC. Yield optimization requires balancing reaction time (6–12 hours) and catalyst load (e.g., sulfuric acid at 0.5–1.0 mol%) .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structure of 6,6'-Methylenebis(4-tert-butyl-o-cresol)?

- Methodology :

- 1H NMR : Identify methylene bridge protons (δ 3.8–4.2 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). Aromatic protons from cresol moieties appear at δ 6.5–7.2 ppm .

- FTIR : Confirm hydroxyl groups (broad peak ~3400 cm⁻¹), methylene C-H stretching (~2900 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Q. What are the critical considerations for characterizing crystallinity and thermal stability?

- Methodology :

- XRD : Analyze crystal structure using powder X-ray diffraction. Amorphous or crystalline phases can be distinguished via Bragg peaks .

- DSC/TGA : Measure melting points (e.g., 123–133°C for analogs) and thermal decomposition onset temperatures (~250–300°C under nitrogen) .

Advanced Research Questions

Q. How does the antioxidant efficacy of 6,6'-Methylenebis(4-tert-butyl-o-cresol) compare to structurally analogous phenolic compounds in polymer matrices?

- Experimental Design :

- Prepare polymer blends (e.g., polyurethane or polyethylene) with 0.1–1.0 wt% antioxidant.

- Assess oxidative stability via Rancimat (ASTM D7545) or PetroOxy (ASTM D7525) tests under accelerated aging conditions (100–150°C, O₂ flow) .

Q. What mechanistic insights explain the compound’s radical-scavenging behavior in heterogeneous systems?

- Methodology :

- Use electron paramagnetic resonance (EPR) with DPPH or TEMPO radicals to quantify quenching efficiency.

- Computational modeling (e.g., DFT) can predict bond dissociation energies (BDEs) of phenolic O-H groups (~85–90 kcal/mol for tert-butyl-substituted cresols) .

Q. How do substituent variations (e.g., chloro vs. methyl groups) impact the compound’s solubility and bioactivity?

- Experimental Design :

- Synthesize analogs (e.g., 6,6'-Methylenebis(4-chloro-2-isopropyl-5-methylphenol)) and measure solubility in polar/nonpolar solvents (logP via shake-flask method) .

- Evaluate antimicrobial activity via agar diffusion assays (e.g., against Staphylococcus aureus) .

Q. What role does 6,6'-Methylenebis(4-tert-butyl-o-cresol) play in the microphase separation of thermoplastic polyurethanes (TPUs)?

- Methodology :

- Incorporate the compound (0.5–2.0 wt%) into TPU synthesized from MDI/HDI, polyols, and chain extenders.

- Analyze microphase separation via AFM or SAXS, correlating with mechanical properties (tensile strength, elongation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.